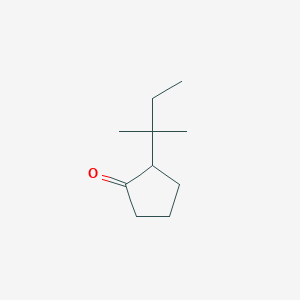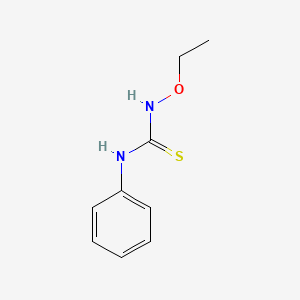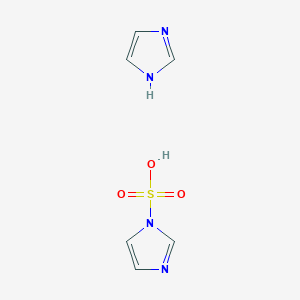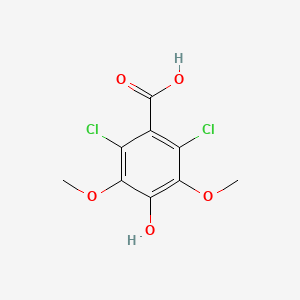
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and two methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- typically involves the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity, disrupt microbial cell walls, and interfere with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): Lacks the chlorine atoms, making it less lipophilic and potentially less potent in certain applications.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
Uniqueness
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
20624-96-8 |
|---|---|
Formule moléculaire |
C9H8Cl2O5 |
Poids moléculaire |
267.06 g/mol |
Nom IUPAC |
2,6-dichloro-4-hydroxy-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O5/c1-15-7-4(10)3(9(13)14)5(11)8(16-2)6(7)12/h12H,1-2H3,(H,13,14) |
Clé InChI |
QBIVVENRSKQCDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1Cl)C(=O)O)Cl)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



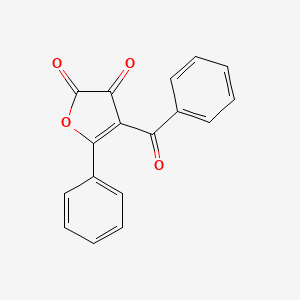
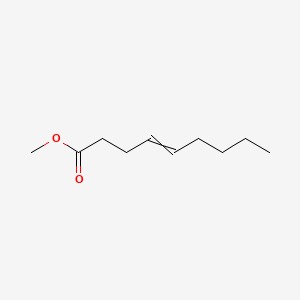
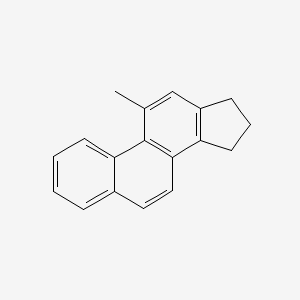
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)


![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
